molecular formula C11H20O2 B12636657 (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one CAS No. 918813-63-5

(2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one

Cat. No.: B12636657
CAS No.: 918813-63-5
M. Wt: 184.27 g/mol
InChI Key: GIWDFXCCOKCMCC-HCCKASOXSA-N
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Description

This cyclopentanone derivative features a chiral (2R) configuration, a 2-hydroxyethyl substituent, and a 5-isopropyl group. Its structure combines a strained five-membered cyclopentanone ring with polar (hydroxyethyl) and hydrophobic (methyl, isopropyl) functional groups. The stereochemistry and substituents likely influence its physical properties (e.g., solubility, melting point) and reactivity compared to analogs.

Properties

CAS No.

918813-63-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(2R)-2-(2-hydroxyethyl)-2-methyl-5-propan-2-ylcyclopentan-1-one

InChI

InChI=1S/C11H20O2/c1-8(2)9-4-5-11(3,6-7-12)10(9)13/h8-9,12H,4-7H2,1-3H3/t9?,11-/m1/s1

InChI Key

GIWDFXCCOKCMCC-HCCKASOXSA-N

Isomeric SMILES

CC(C)C1CC[C@](C1=O)(C)CCO

Canonical SMILES

CC(C)C1CCC(C1=O)(C)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the core structure.

    Addition of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic addition reaction using ethylene oxide under basic conditions.

    Methylation: The methyl group is added via a methylation reaction using methyl iodide and a strong base such as sodium hydride.

    Introduction of Propan-2-yl Group: The propan-2-yl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes due to its unique structure.

    Metabolic Pathways: Research into its metabolism and interaction with biological systems.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Applications: Investigation into its therapeutic effects and mechanisms of action.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds, while the cyclopentanone ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Cyclohexanone Analogs: (2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-one (FDB014530)

Structural Differences :

  • Ring Size: The target compound has a five-membered cyclopentanone ring, while FDB014530 is a six-membered cyclohexanone derivative.
  • Substituents : Both share an isopropyl group, but the target compound includes a 2-hydroxyethyl group absent in FDB014530.
  • Stereochemistry : The target compound is (2R)-configured, whereas FDB014530 has (2R,5S) stereochemistry.

Physical Properties :

Property Target Compound FDB014530
Ring Strain Higher (cyclopentanone) Lower (cyclohexanone)
Boiling Point Likely lower due to smaller ring Higher (larger, more stable ring)
Hydrogen Bonding Enhanced (hydroxyethyl group) Absent (no hydroxyl)
Solubility in Polar Solvents Higher Moderate to low

Other Cyclic Ketone Derivatives

  • Cyclopentanone vs. Cyclohexanone Backbones: Smaller rings (e.g., cyclopentanone) exhibit higher reactivity in nucleophilic additions due to ring strain.
  • Substituent Effects: The hydroxyethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., 2-methyl-5-isopropylcyclopentanone). This may improve solubility in aqueous systems but reduce volatility.
  • Stereochemical Impact : The (2R) configuration could lead to distinct biological activity or crystallization behavior compared to racemic mixtures or other enantiomers.

Research Findings and Data Gaps

  • Its hydroxyethyl group may necessitate safety evaluations for dermal sensitization if used in consumer products.

Biological Activity

Chemical Structure and Properties

The molecular formula of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one is C12H22O2C_{12}H_{22}O_2, and it features a cyclopentanone core with hydroxyl and isopropyl substituents. The stereochemistry at the second carbon (C2) is crucial for its biological activity.

PropertyValue
Molecular Weight198.31 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P1.5

Research indicates that compounds similar to (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one may interact with various biological targets, including G protein-coupled receptors (GPCRs). GPCRs play a significant role in signal transduction and are implicated in numerous physiological processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of cyclopentanone derivatives, including our compound of interest. The results indicated that (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one exhibited moderate antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Antioxidant Properties

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated that it possesses significant free radical scavenging ability, which may contribute to its potential therapeutic effects in oxidative stress-related conditions.

Table 3: Antioxidant Activity

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5058
10085

Case Study 1: Neuroprotective Effects

In a preclinical study, the neuroprotective effects of (2R)-2-(2-Hydroxyethyl)-2-methyl-5-(propan-2-yl)cyclopentan-1-one were evaluated in a rodent model of neurodegeneration. The compound was administered prior to inducing oxidative stress through chemical means. Results showed a significant reduction in neuronal cell death compared to controls, suggesting its potential use in neuroprotective therapies.

Case Study 2: Anti-inflammatory Activity

Another significant study investigated the anti-inflammatory properties of this compound in an animal model of acute inflammation. Administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use as an anti-inflammatory agent.

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